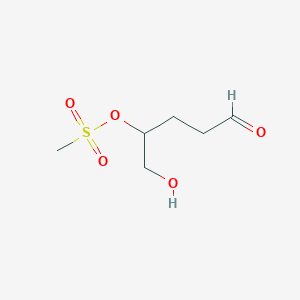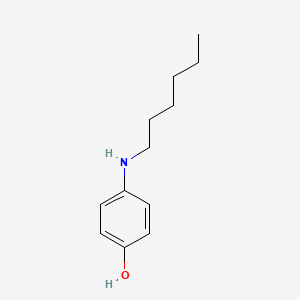![molecular formula C10H10O3S B12589544 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol CAS No. 651310-34-8](/img/structure/B12589544.png)
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of phenylpropynol, where the phenyl ring is substituted with a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromobenzene, which undergoes a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst to form 3-phenylprop-2-yn-1-ol.
Sulfonylation: The resulting 3-phenylprop-2-yn-1-ol is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products
Oxidation: Formation of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-one.
Reduction: Formation of 3-[2-(Methanesulfonyl)phenyl]prop-2-en-1-ol or 3-[2-(Methanesulfonyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted phenylpropynols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-yn-1-ol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-(2-Methoxyphenyl)prop-2-yn-1-ol: Contains a methoxy group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications in various fields. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
651310-34-8 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,8H2,1H3 |
Clave InChI |
MLVNMKHTTGWKAN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



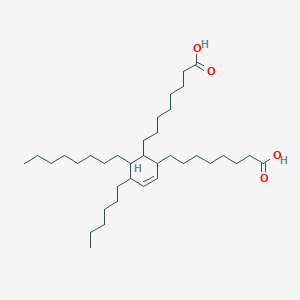
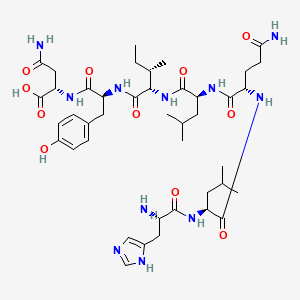
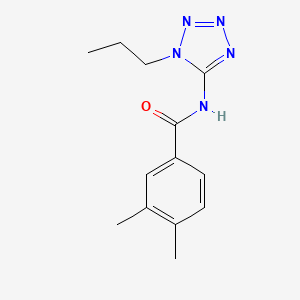
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
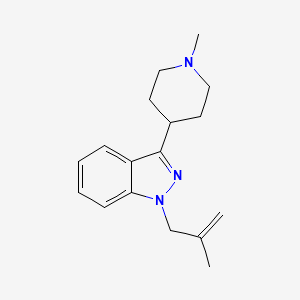
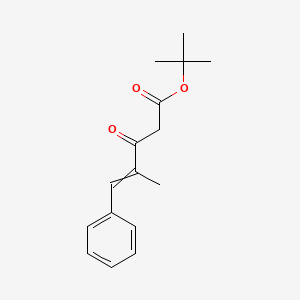
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)

![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
